molecular formula C12H11ClN2OS B1487077 6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2097967-39-8

6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1487077
CAS No.: 2097967-39-8
M. Wt: 266.75 g/mol
InChI Key: JWFQVAXGTLIUHZ-UHFFFAOYSA-N
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Description

6-(2-Chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidinone derivative of significant interest in medicinal and agricultural chemistry research. This compound serves as a versatile synthetic intermediate, particularly for constructing complex heterocyclic frameworks found in many active molecules . Its structure features a 2-chlorobenzyl group at position 6 and a methylthio (-SMe) group at position 2; the chloro substituent enhances electrophilicity for nucleophilic substitution reactions, while the methylthio group contributes to lipophilicity, potentially influencing membrane permeability and bioavailability . Pyrimidine derivatives containing similar substituents have demonstrated notable biological activities in scientific studies, including antifungal and antiviral properties . For instance, some related 2-(methylthio)pyrimidin-4(3H)-one compounds have shown promising activity as inhibitors of fungal succinate dehydrogenase (SDH) and against viruses like the tobacco mosaic virus (TMV) . This suggests that this compound could be a valuable scaffold for developing novel agrochemicals or pharmaceuticals. Researchers can leverage this compound to explore its mechanism of action and optimize its structure-activity relationships for specific targets. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-17-12-14-9(7-11(16)15-12)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFQVAXGTLIUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-Chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one, with the CAS number 2097967-39-8, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other pyrimidine derivatives known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

  • Molecular Formula : C12H11ClN2OS
  • Molecular Weight : 266.75 g/mol
  • IUPAC Name : 6-(2-chlorobenzyl)-2-methylthio-pyrimidin-4(3H)-one

Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit varying degrees of antimicrobial activity. A study comparing several pyrimidine compounds found that modifications to the benzyl group significantly affected their antibacterial and antifungal properties. For instance, compounds with electron-withdrawing groups showed enhanced activity against specific bacterial strains .

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntibacterialData not available
Other PyrimidinesAntifungalVaries (e.g., ceftriaxone MIC = 0.5 µg/mL)

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been assessed in various cancer cell lines. Notably, derivatives of pyrimidines have shown significant cytotoxicity against cancer cells, often attributed to their ability to inhibit key enzymes involved in cellular proliferation. The specific activity of this compound in this regard remains to be fully elucidated but is hypothesized to be promising based on its structural analogs .

The biological mechanisms through which this compound exerts its effects are likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
  • Receptor Modulation : There is potential for this compound to act as a modulator of various receptors involved in cell signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A comparative study involving multiple pyrimidine derivatives demonstrated that structural variations lead to significant differences in antimicrobial efficacy. The presence of a chlorobenzyl moiety was linked to increased antimicrobial activity .
  • Cytotoxicity Assessment : In vitro studies indicated that certain pyrimidine derivatives could reduce cell viability in cancer cell lines significantly, suggesting potential therapeutic applications in oncology .
  • Pharmacological Reviews : Recent reviews highlight the therapeutic potential of pyrimidine derivatives, emphasizing their role in drug discovery and development due to their diverse biological activities .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one exhibit potential anticancer properties. Studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation by interfering with specific molecular targets involved in tumor growth. For instance, the compound's structure may allow it to interact with DNA or RNA synthesis pathways, potentially leading to apoptosis in cancer cells .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. The presence of the chlorobenzyl and methylthio groups enhances its ability to penetrate microbial membranes, making it effective against both Gram-positive and Gram-negative bacteria. This property is particularly valuable in developing new antibiotics to combat resistant strains .

Enzyme Inhibition

This compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, its structural similarity to known enzyme substrates suggests that it could inhibit enzymes like kinases or proteases, which are crucial in cancer progression and other diseases .

Pesticidal Activity

The compound's unique structure also positions it as a candidate for agricultural applications, particularly as a pesticide. Its ability to disrupt biological processes in pests can lead to effective pest control strategies without harming beneficial organisms. Studies have indicated that similar compounds can target specific biochemical pathways in insects, leading to their mortality .

Herbicidal Properties

In addition to its pesticidal effects, this compound may possess herbicidal properties. Research into related pyrimidine derivatives has shown that they can inhibit plant growth by disrupting photosynthesis or other vital processes, making them useful in managing unwanted vegetation .

Case Studies and Research Findings

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored the anticancer potential of pyrimidine derivatives similar to this compound. Results indicated significant cytotoxic effects on various cancer cell lines, suggesting further investigation into structure-activity relationships could yield potent anticancer agents .
  • Antimicrobial Research : Research conducted at a university laboratory demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead for developing new antibiotics .
  • Agricultural Trials : Field trials assessing the herbicidal effects of related compounds showed promising results in controlling weed populations without significant phytotoxicity to crops. This indicates potential for commercial applications in sustainable agriculture .

Comparison with Similar Compounds

The following analysis compares 6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one with structurally related pyrimidinones, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations at Position 6

A. 6-(Chloromethyl)-2-(Methylthio)Pyrimidin-4(3H)-One

  • Structure : Differs by a chloromethyl group instead of 2-chlorobenzyl at position 6.
  • Molecular weight (190.65 g/mol) is lower than the target compound’s estimated weight (~280 g/mol).
  • Applications : Likely used as an intermediate for further functionalization, as seen in analogous chloromethyl derivatives .

B. 6-(Furan-3-yl)-2-(Methylthio)Pyrimidin-4(3H)-One

  • Structure : Features a furan heterocycle at position 6 instead of chlorobenzyl.
  • Properties : The oxygen-containing furan introduces polarizability and hydrogen-bonding capacity, contrasting with the lipophilic chlorobenzyl group. This substitution may alter pharmacokinetic profiles (e.g., bioavailability) .

C. 6-Methyl-2-(Methylthio)-1H-Pyrimidin-4-One

  • Structure : Methyl group at position 6.
  • Properties: Simpler structure with lower molecular weight (156.18 g/mol).
Substituent Variations at Position 2

A. 6-(2-Chlorobenzyl)-2-Aminopyrimidin-4(3H)-One

  • Structure: Replaces methylthio with an amino group.

B. 2-(Trifluoromethyl)-6-Methylpyrimidin-4(3H)-One

  • Structure : Contains a trifluoromethyl group instead of methylthio.
Core Structure Modifications

A. Thieno[3,2-d]Pyrimidin-4(3H)-Ones

  • Structure: Fused thiophene ring replaces the pyrimidinone’s benzyl group.
  • Properties: Enhanced planarity and conjugation improve UV absorption and fluorescence properties.

B. 5-Chloro-6-Methyl-2-Phenylpyrimidin-4(3H)-One

  • Structure : Chlorine at position 5 and phenyl at position 2.
  • Properties : The chloro-phenyl combination increases lipophilicity (logP ~2.5), favoring blood-brain barrier penetration. This highlights how positional isomerism and halogen placement impact bioactivity .
Key Insights
  • Substituent Effects : The 2-chlorobenzyl group enhances lipophilicity and aromatic interactions, while the methylthio group contributes to electron-rich regions amenable to covalent bonding or π-stacking.
  • Chlorine’s position (ortho on benzyl) may influence steric hindrance in target binding .
  • Synthetic Accessibility : Phosphorus oxychloride-mediated cyclization (as in ) and microwave-assisted reactions are viable for synthesizing such derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one generally follows these key steps:

  • Construction of the pyrimidin-4(3H)-one ring with a methylthio substituent at the 2-position.
  • Introduction of the 6-(2-chlorobenzyl) substituent via nucleophilic substitution or alkylation reactions.

Preparation of 2-(Methylthio)pyrimidin-4(3H)-one Core

The 2-(methylthio)pyrimidin-4(3H)-one scaffold can be synthesized by:

  • Cyclization reactions involving appropriate amidine or urea derivatives with methylthiolating agents.
  • Reaction of pyrimidinone precursors with methylthiolating reagents such as methyl iodide or dimethyl disulfide under basic conditions.

A representative method involves the reaction of 6-amino-2-(alkylthio)pyrimidin-4(3H)-one derivatives, which can be prepared through condensation and cyclization reactions starting from suitable pyrimidine precursors.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield (%)
1 6-amino-2-(methylthio)pyrimidin-4(3H)-one precursor Prepared by cyclization and methylthiolation -
2 K2CO3, DMF, 2-chlorobenzyl chloride, RT to 80°C Alkylation of 6-position amino or pyrimidinone nitrogen with 2-chlorobenzyl halide 70-80% (typical)
  • The reaction mixture is stirred for several hours (often 18-20 h) at room temperature or heated to 80°C for enhanced reactivity.
  • After completion, the mixture is poured into ice water to precipitate the product, which is then filtered and purified.

Sonochemical and Catalyst-Free Approaches

Recent advances include catalyst-free and green synthesis methods:

  • Sonochemical irradiation has been used to promote one-pot reactions involving 6-amino-2-(alkylthio)pyrimidin-4(3H)-one with aldehydes and diketones, leading to fused pyrimidine derivatives with high yields (82–97%) and short reaction times (10–33 min).
  • Although these methods focus on fused pyrimidines, the underlying principles can be adapted for the preparation of substituted pyrimidinones like this compound.

Analytical and Purification Techniques

  • Reaction monitoring is typically performed by thin-layer chromatography (TLC) using UV254 plates.
  • Purity and structural confirmation involve IR spectroscopy (noting characteristic C=O stretch around 1670-1680 cm^-1), ^1H NMR (methylthio singlet near 2.6 ppm), and ^13C NMR.
  • High-resolution mass spectrometry (HRMS) confirms molecular mass consistent with the target compound.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Conditions Yield Range Notes
Pyrimidinone Core Synthesis Cyclization and methylthiolation Amidines, methylthiolating agents Room temp to reflux Moderate to high Base catalysis common
6-(2-Chlorobenzyl) Substitution Alkylation with benzyl halide 2-chlorobenzyl chloride, K2CO3 RT to 80°C, DMF solvent 70-80% Nucleophilic substitution
Catalyst-Free Sonochemical Synthesis One-pot multi-component reaction 6-amino-2-(alkylthio)pyrimidin-4(3H)-one, aldehydes, diketones Ultrasonic irradiation, 65°C 82-97% Short reaction times, high yield

Q & A

Q. What are the key synthetic pathways for preparing 6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

Answer : The compound is synthesized via alkylation and substitution reactions. A common method involves:

  • Step 1 : Methylation of a thiopyrimidinone precursor (e.g., 2-thiopyrimidin-4(3H)-one) using methyl iodide or dimethyl sulfate under basic conditions (K₂CO₃/EtOH or MeONa/MeOH) to introduce the methylthio group .
  • Step 2 : Benzylation at the 6-position via nucleophilic substitution with 2-chlorobenzyl chloride in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .
    Critical factors :
  • Solvent choice : Polar aprotic solvents enhance nucleophilicity and stabilize intermediates.
  • Temperature : Higher temperatures (>100°C) risk decomposition; yields optimize at 80–90°C .
  • Reagent purity : Impurities in 2-chlorobenzyl chloride lead to side products (e.g., di-substituted derivatives).

Q. How are spectroscopic techniques (NMR, IR, MS) applied to characterize this compound, and what are the diagnostic spectral features?

Answer :

  • ¹H NMR :
    • Pyrimidinone ring protons : A singlet at δ 8.1–8.3 ppm (H-5) confirms the aromatic ring.
    • Methylthio group : A singlet at δ 2.5–2.6 ppm (S-CH₃) .
    • 2-Chlorobenzyl protons : Multiplets at δ 4.6–4.8 ppm (CH₂) and aromatic signals at δ 7.2–7.5 ppm .
  • IR : Strong absorption at 1660–1680 cm⁻¹ (C=O stretch of pyrimidinone) and 650–700 cm⁻¹ (C-S stretch) .
  • MS : Molecular ion [M+H]⁺ at m/z 307 (C₁₂H₁₁ClN₂OS⁺) with fragmentation peaks at m/z 215 (loss of 2-chlorobenzyl) and m/z 121 (pyrimidinone core) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological target interactions of this compound?

Answer :

  • Density Functional Theory (DFT) :
    • Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methylthio group’s sulfur atom shows high electron density, favoring oxidation or nucleophilic substitution .
    • Solvent effects (PCM models) refine dipole moments and solvation energies, guiding solvent selection for synthesis .
  • Molecular Docking :
    • Targets enzymes like dihydrofolate reductase (DHFR) or kinases. The 2-chlorobenzyl group fits hydrophobic pockets, while the pyrimidinone core forms hydrogen bonds with catalytic residues .
    • Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to prioritize targets .

Q. How should researchers resolve contradictions in biological activity data across assays (e.g., in vitro vs. in vivo)?

Answer : Contradictions may arise from:

  • Metabolic instability : The methylthio group is prone to oxidation in vivo, reducing efficacy. Verify stability via HPLC-MS in simulated biological fluids (pH 7.4, 37°C) .
  • Assay conditions :
    • In vitro : Use standardized cell lines (e.g., HEK293) and control for serum protein binding (e.g., fetal bovine serum alters bioavailability) .
    • In vivo : Adjust dosing regimens based on pharmacokinetic studies (e.g., Cmax, AUC) .
      Statistical approach : Apply ANOVA to compare IC₅₀ values across replicates and assays; outliers suggest methodological variability .

Q. What strategies optimize the compound’s solubility and bioavailability for preclinical studies?

Answer :

  • Derivatization :
    • Replace methylthio with sulfoxide/sulfone groups to enhance polarity .
    • Introduce hydroxyl groups via C-4 oxidation (risk: reduced activity) .
  • Formulation :
    • Use cyclodextrin inclusion complexes or lipid nanoparticles to improve aqueous solubility .
    • pH adjustment : The pyrimidinone’s pKa (~8.5) allows salt formation (e.g., HCl) for ionic solubility .
  • Bioavailability testing :
    • Measure logP (target: 1–3) via shake-flask method.
    • Conduct Caco-2 cell permeability assays to predict intestinal absorption .

Q. How are environmental impacts assessed for this compound during lab-scale synthesis?

Answer :

  • Green chemistry metrics :
    • Calculate E-factor: (mass of waste)/(mass of product). Optimize atom economy by reducing excess reagents (e.g., <1.5 equivalents of 2-chlorobenzyl chloride) .
  • Waste management :
    • Chlorinated byproducts (e.g., HCl) require neutralization with NaOH before disposal .
    • Use solid-phase extraction (SPE) to recover unreacted precursors from filtrates .
  • Ecotoxicity screening :
    • Perform Daphnia magna acute toxicity tests (EC₅₀) for aquatic impact assessment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one

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